molecular formula C9H11NO B13930419 4-Cyclopropyl-5-methylpyridin-2(1H)-one

4-Cyclopropyl-5-methylpyridin-2(1H)-one

Katalognummer: B13930419
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: ROFVKJROTVNTLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropyl-5-methylpyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a cyclopropyl group at the 4-position and a methyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-methylpyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could be the reaction of a cyclopropyl-substituted ketone with a methyl-substituted nitrile in the presence of a base to form the desired pyridinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropyl-5-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydropyridinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridinones.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-5-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Cyclopropylpyridin-2(1H)-one: Lacks the methyl group at the 5-position.

    5-Methylpyridin-2(1H)-one: Lacks the cyclopropyl group at the 4-position.

    4-Cyclopropyl-5-ethylpyridin-2(1H)-one: Has an ethyl group instead of a methyl group at the 5-position.

Uniqueness

4-Cyclopropyl-5-methylpyridin-2(1H)-one is unique due to the presence of both the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s steric and electronic properties, making it distinct from similar compounds.

Eigenschaften

Molekularformel

C9H11NO

Molekulargewicht

149.19 g/mol

IUPAC-Name

4-cyclopropyl-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C9H11NO/c1-6-5-10-9(11)4-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11)

InChI-Schlüssel

ROFVKJROTVNTLN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CNC(=O)C=C1C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.